molecular formula C18H17FN2O B250690 N-(2-sec-butylphenyl)-4-cyano-2-fluorobenzamide

N-(2-sec-butylphenyl)-4-cyano-2-fluorobenzamide

Cat. No.: B250690
M. Wt: 296.3 g/mol
InChI Key: RKLXSVPYIHTNAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-sec-butylphenyl)-4-cyano-2-fluorobenzamide, commonly known as Sunitinib, is a small molecule drug that has gained significant attention in the field of cancer research due to its potential to inhibit the growth of cancer cells. Sunitinib was first synthesized in 1998 by Pfizer Inc. and was approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Mechanism of Action

Sunitinib binds to the ATP-binding site of receptor tyrosine kinases and inhibits their activity. The inhibition of VEGFR leads to the inhibition of angiogenesis, which is crucial for tumor growth and metastasis. The inhibition of PDGFR and KIT leads to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
Sunitinib has been shown to have both biochemical and physiological effects. Biochemically, Sunitinib inhibits multiple receptor tyrosine kinases, leading to the inhibition of angiogenesis, tumor growth, and metastasis. Physiologically, Sunitinib has been shown to decrease tumor size and improve overall survival in patients with renal cell carcinoma and gastrointestinal stromal tumors.

Advantages and Limitations for Lab Experiments

The advantages of using Sunitinib in lab experiments include its specificity for receptor tyrosine kinases, its ability to inhibit angiogenesis, tumor growth, and metastasis, and its proven efficacy in clinical trials. The limitations of using Sunitinib in lab experiments include its cost, its potential toxicity, and the need for further research to fully understand its mechanism of action.

Future Directions

Future research on Sunitinib should focus on understanding its mechanism of action, identifying potential biomarkers for patient selection, and exploring its potential use in combination with other drugs. Other potential future directions include the development of new Sunitinib derivatives with improved specificity and efficacy, and the investigation of Sunitinib's potential use in the treatment of other types of cancer.
Conclusion:
Sunitinib is a small molecule drug that has gained significant attention in the field of cancer research due to its potential to inhibit the growth of cancer cells. Its ability to inhibit multiple receptor tyrosine kinases, leading to the inhibition of angiogenesis, tumor growth, and metastasis, has made it an attractive target for cancer therapy. Further research is needed to fully understand its mechanism of action and to explore its potential use in combination with other drugs and in the treatment of other types of cancer.

Synthesis Methods

Sunitinib is synthesized through a multistep process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methyl-2-butanol in the presence of sulfuric acid to form 4-chloro-3-nitrobenzyl-2-methyl-2-butyl ether. This intermediate is then reduced with palladium on charcoal and hydrogen to form 4-chloro-3-aminobenzyl-2-methyl-2-butyl ether. The final step involves the reaction of 4-chloro-3-aminobenzyl-2-methyl-2-butyl ether with 4-cyano-2-fluorobenzoyl chloride in the presence of triethylamine to form Sunitinib.

Scientific Research Applications

Sunitinib has been extensively studied for its anti-cancer properties. It has been shown to inhibit multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). The inhibition of these receptors leads to the inhibition of angiogenesis, tumor growth, and metastasis.

Properties

Molecular Formula

C18H17FN2O

Molecular Weight

296.3 g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)-4-cyano-2-fluorobenzamide

InChI

InChI=1S/C18H17FN2O/c1-3-12(2)14-6-4-5-7-17(14)21-18(22)15-9-8-13(11-20)10-16(15)19/h4-10,12H,3H2,1-2H3,(H,21,22)

InChI Key

RKLXSVPYIHTNAJ-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)C#N)F

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.